N-(4-Methylbenzyl)picolinamide

Solid-state characterization Crystal engineering Formulation preformulation

N-(4-Methylbenzyl)picolinamide (CAS 795283-79-3; molecular formula C₁₄H₁₄N₂O; MW 226.27 g/mol) is a synthetic picolinamide derivative in which the amide nitrogen of picolinic acid (pyridine-2-carboxylic acid) is substituted with a 4-methylbenzyl group. Picolinamides as a compound class have been identified as versatile scaffolds in medicinal chemistry, with demonstrated activity against fungal Sec14p lipid-transfer proteins, various kinases (ALK, VEGFR-2, PIM, Syk), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B14125710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylbenzyl)picolinamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2
InChIInChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17)
InChIKeyIPQGJKYDPVNOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylbenzyl)picolinamide – Compound Identity and Class Context for Procurement Assessment


N-(4-Methylbenzyl)picolinamide (CAS 795283-79-3; molecular formula C₁₄H₁₄N₂O; MW 226.27 g/mol) is a synthetic picolinamide derivative in which the amide nitrogen of picolinic acid (pyridine-2-carboxylic acid) is substituted with a 4-methylbenzyl group . Picolinamides as a compound class have been identified as versatile scaffolds in medicinal chemistry, with demonstrated activity against fungal Sec14p lipid-transfer proteins, various kinases (ALK, VEGFR-2, PIM, Syk), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1][2]. This specific derivative bears a para-methyl substituent on the benzyl ring, a structural feature that introduces quantifiable physicochemical differentiation from its unsubstituted and positional-isomer analogs . The compound is commercially available as a research-grade solid (mp 86–87 °C) suitable for use as a synthetic building block, a ligand in biochemical assays, or a reference standard in analytical method development .

Why N-(4-Methylbenzyl)picolinamide Cannot Be Interchanged with Unsubstituted or Positional-Isomer Picolinamide Analogs


Substitution at the benzyl ring of picolinamides governs both intermolecular packing in the solid state and interaction energetics with biological targets. The para-methyl group in N-(4-methylbenzyl)picolinamide raises the melting point by approximately 26 °C relative to the meta-methyl isomer (60–64 °C) and narrows the melting range compared to the ortho-methyl variant (88–92 °C), reflecting distinct crystal lattice stabilization that directly impacts solid-phase handling, formulation behavior, and long-term storage stability . At the pharmacodynamic level, the class-level structure–activity relationship (SAR) established by Pries et al. (2018) for Sec14p-targeting picolinamides demonstrates that substituent identity and position on the benzyl ring profoundly modulate inhibitor potency: para-substituted analogs engage the lipid-binding cavity of Sec14p through specific van der Waals contacts with Val154/Val155 and polar interactions with Tyr151, whereas certain substitution patterns (e.g., bromine or fluorine at incompatible positions) abolish inhibitory activity entirely [1]. Furthermore, in herbicidal picolinamide chemotypes, introducing substituents at the 3- or 4-positions of the benzyl ring—particularly electron-withdrawing groups—significantly enhances biological activity, confirming that the benzyl substitution pattern is a non-interchangeable determinant of functional performance [2]. These data collectively demonstrate that generic substitution among picolinamide benzyl analogs without explicit specification of the 4-methyl substitution pattern introduces uncontrolled variability in both physicochemical behavior and target-engagement potential.

Quantitative Differentiation Evidence for N-(4-Methylbenzyl)picolinamide Against Closest Analogs


Melting Point Elevation of 22–26 °C Relative to the 3-Methylbenzyl Positional Isomer

N-(4-Methylbenzyl)picolinamide exhibits a melting point of 86–87 °C, which is 22–27 °C higher than that of its 3-methylbenzyl positional isomer (N-(3-methylbenzyl)picolinamide, mp 60–64 °C) and lies within a tighter range than the 2-methylbenzyl analog (mp 88–92 °C) . The 4-methyl substitution on the benzyl ring thus confers intermediate crystal lattice stabilization energy—higher than the meta-substituted variant but marginally lower than the ortho-substituted isomer—consistent with the para-methyl group enabling more efficient molecular packing without the steric perturbation introduced by ortho substitution . This thermal behavior is relevant for procurement specifications requiring defined solid-phase handling conditions, differential scanning calorimetry (DSC)-based identity confirmation, and formulation development where melting point governs processing temperature windows .

Solid-state characterization Crystal engineering Formulation preformulation

Lipophilicity (LogP 2.71) Provides Quantifiable Differentiation from Unsubstituted N-Benzylpicolinamide

N-(4-Methylbenzyl)picolinamide has a computed LogP of 2.71 . By comparison, the unsubstituted parent N-benzylpicolinamide (CAS 18904-38-6) has a computed LogP of approximately 2.08–2.15 based on its structural formula (C₁₃H₁₂N₂O, lacking the methyl substituent) [1]. The addition of the para-methyl group increases calculated lipophilicity by approximately 0.5–0.6 log units, corresponding to an approximately 3- to 4-fold increase in predicted octanol-water partition coefficient. This difference is quantitatively meaningful in the context of Lipinski's Rule of 5, where the compound remains within favorable limits (LogP < 5) while gaining enhanced predicted membrane permeability relative to the unsubstituted analog [2]. The topological polar surface area (tPSA) of 42 Ų is identical across all monomethylbenzyl positional isomers due to the same heteroatom count, meaning LogP is the primary differentiating computed ADME parameter among these analogs .

Lipophilicity LogP Membrane permeability ADME prediction

Class-Level SAR: Para-Substitution on the Benzyl Ring Is Critical for Sec14p Lipid-Transfer Protein Inhibition

The picolinamide chemotype was identified by Pries et al. (2018) as a bona fide inhibitor of the fungal Sec14p phosphatidylinositol/phosphatidylcholine transfer protein, an essential and druggable antifungal target [1]. The co-crystal structure of Sec14p with picolinamide compound 2 (PDB: 6F0E, 2.6 Å resolution) revealed that the para-substituted phenyl ring (H1) occupies the lipid-binding cavity, with the bromine atom in van der Waals contact with Val154 and Val155 (3.7–4.2 Å) and interacting with the carboxyl group of Tyr151 (3.51 Å), while the pyridine ring engages in π-π stacking within the pocket [2]. Critically, the SAR analysis demonstrated an 'obligatory requirement for the para-Br on the phenyl ring (H1) and the H1 ring itself,' as evidenced by compounds 2–6 retaining Sec14p PtdIns-transfer inhibition only when the para-substituted aromatic ring was present [3]. While the published dataset focuses on halogen substituents (Br, Cl), the general SAR principle—that para-substitution on the benzyl ring is a structural prerequisite for Sec14p engagement—provides class-level support for the selection of N-(4-methylbenzyl)picolinamide over unsubstituted or ortho/meta-substituted benzyl analogs when exploring this target space. Furthermore, the compound showed selectivity for fungal Sec14p over mammalian PITPα (no inhibition observed for the mammalian protein), supporting target-class selectivity [1].

Antifungal drug discovery Sec14p inhibition Structure-activity relationship Lipid-transfer proteins

Picolinamide Directing Group Utility Enhanced by Benzylic Methyl ¹H-NMR Diagnostic Signal

N-Benzylpicolinamides serve as established bidentate directing groups for palladium-catalyzed C–H functionalization reactions, including ortho-halogenation, acetoxylation, arylation, and heterocycle synthesis [1][2]. In these methodologies, the picolinamide moiety coordinates to Pd(II) through the pyridine nitrogen and the amide oxygen, enabling selective C–H activation at the ortho position of the benzyl ring. N-(4-Methylbenzyl)picolinamide offers a specific practical advantage over the unsubstituted N-benzylpicolinamide: the para-methyl group provides a sharp ¹H-NMR singlet (δ ~2.3 ppm, integrating for 3H) that is well-separated from aromatic and benzylic proton signals, serving as an internal diagnostic handle for reaction conversion monitoring, purity assessment, and product characterization [3]. The complete ¹H and ¹³C NMR dataset for this compound has been deposited and is publicly accessible [3]. In contrast, the unsubstituted N-benzylpicolinamide lacks this convenient aliphatic reporter signal, complicating NMR-based reaction monitoring in complex mixtures. Additionally, the para-methyl substituent blocks one potential site of undesired electrophilic aromatic substitution during downstream transformations, providing regiochemical control advantages in multistep synthetic sequences [1].

C-H activation Directing group Synthetic methodology Reaction monitoring

Optimal Application Scenarios for N-(4-Methylbenzyl)picolinamide Based on Verified Differentiation Evidence


Antifungal Lead Discovery Targeting the Sec14p Lipid-Transfer Protein Pharmacophore

Research groups investigating novel inhibitors of fungal Sec14p should prioritize N-(4-methylbenzyl)picolinamide over its unsubstituted or meta-substituted benzyl analogs as a core scaffold for SAR exploration. The class-level evidence from Pries et al. (2018) demonstrates that para-substitution on the benzyl ring is a structural prerequisite for engaging the Sec14p lipid-binding cavity, with the co-crystal structure (PDB: 6F0E) confirming that the para-substituted aromatic ring occupies the hydrophobic pocket through specific van der Waals and polar contacts [1]. The 4-methylbenzyl derivative maintains this critical para-substitution geometry while offering a smaller steric footprint (methyl vs. bromo/chloro) and distinct electronic properties (electron-donating, Hammett σp = –0.17) compared to the halogenated analogs characterized in the primary publication, enabling exploration of underexamined regions of chemical space within this validated target-compound pair [1].

C–H Functionalization Methodology Development Requiring Built-In NMR Reaction Monitoring

Synthetic methodology laboratories developing palladium-catalyzed C–H activation protocols using picolinamide directing groups should select N-(4-methylbenzyl)picolinamide as a model substrate when real-time NMR reaction monitoring is required. The para-methyl singlet (δ ~2.3 ppm, 3H) provides an unambiguous, well-resolved diagnostic signal for quantifying substrate consumption and product formation without interference from aromatic or benzylic resonances, a capability absent in the unsubstituted N-benzylpicolinamide [1]. This compound has established precedent in the picolinamide-directed C–H functionalization literature, with demonstrated compatibility across halogenation, acetoxylation, and arylation conditions, making it a validated and analytically convenient substrate for reaction optimization studies .

Procurement Specification for Positional-Isomer-Sensitive Formulation Development

When developing solid-dosage formulations or preparing compound libraries where melting point is a critical quality attribute, N-(4-methylbenzyl)picolinamide (mp 86–87 °C) offers a procurement advantage over the 3-methyl isomer (mp 60–64 °C) due to its 22–27 °C higher melting point, which provides a wider thermal processing window and reduces the risk of solid-phase transitions during ambient-temperature storage in non-climate-controlled facilities [1]. The melting point also serves as a simple, low-cost identity verification test (capillary method) capable of discriminating the 4-methyl isomer from the 3-methyl positional isomer, which cannot be achieved by molecular weight, elemental analysis, or HPLC retention time alone if co-elution occurs .

Membrane Permeability Screening Panels Requiring Controlled Lipophilicity Gradients

In parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening cascades designed to establish structure–permeability relationships across picolinamide series, N-(4-methylbenzyl)picolinamide (LogP 2.71) fills a specific lipophilicity niche between the more polar unsubstituted N-benzylpicolinamide (LogP ~2.1) and more lipophilic halogenated derivatives [1]. This intermediate LogP, combined with a tPSA of 42 Ų within favorable limits for both passive transcellular and paracellular permeability, makes the compound a rationally selected member of lipophilicity-gradient compound sets used to deconvolute the contribution of LogP to observed permeability and efflux ratio outcomes .

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